Macranthol

Beschreibung

Significance of Lignans and Neolignans in Academic Research

Lignans and neolignans constitute a large and diverse group of natural products formed through the oxidative coupling of two C6-C3 phenylpropanoid units. thegoodscentscompany.com This class of compounds is widely distributed throughout the plant kingdom, found in various plant parts such as roots, rhizomes, wood, seeds, and fruits. uni.lubadd-cao.net Their significance in academic research stems from their diverse structural patterns and a broad spectrum of documented biological activities. thegoodscentscompany.comuni.lubadd-cao.netwikipedia.orgwikipedia.org These activities include antioxidant, anti-inflammatory, antitumor, antiviral, and neuroprotective properties, among others. thegoodscentscompany.comuni.lubadd-cao.netwikipedia.orgwikipedia.org Lignans and neolignans also play roles in plant defense mechanisms and can be involved in the synthesis of lignin, a complex polymer essential for plant cell walls. wikipedia.org The pharmacological potential and structural variety of these compounds have led to sustained and increasing research efforts in their isolation, characterization, synthesis, and biological evaluation. badd-cao.net

Overview of Macranthol as a Distinct Chemical Entity

This compound is recognized as a natural product isolated from plants belonging to the genus Illicium, specifically identified in Illicium macranthum and Illicium dunnianum. wikidata.orgwikidata.orgthegoodscentscompany.comcenmed.comnih.gov Chemically, this compound is classified as a triphenyl lignan or a triphenyl-type sesquineolignan. wikidata.orgwikidata.orgcenmed.comnih.gov The term "sesquineolignan" indicates that the compound is formally a trimer derived from C6-C3 units, distinguishing it from the more common dimeric lignans and neolignans. cenmed.comnih.gov

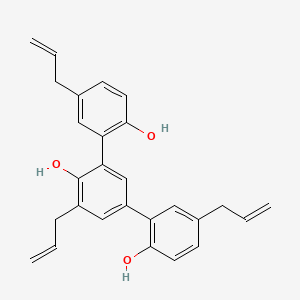

The chemical structure of this compound is notable for its terphenyl backbone, which is substituted with hydroxyl groups and propenyl chains. wikipedia.org Its systematic name is (1,1':3',1''-terphenyl)-2,2'',4'-triol, 5,5',5''-tri-2-propenyl-. wikipedia.org This complex arrangement of functional groups contributes to its unique physical and chemical properties. wikipedia.org this compound's structure can be compared to that of biphenyl neolignans such as Honokiol and Magnolol, which are dimers of C6-C3 units. cenmed.comnih.gov Research into the structure-activity relationship of this compound is considered important for understanding its potential interactions with biological targets. wikipedia.org Studies have also explored the total synthesis of this compound, with proposed biosynthetic pathways suggesting oxidative coupling of precursors like chavicol. guidetopharmacology.org

The molecular formula of this compound is C₂₇H₂₆O₃.

Here is a summary of some key chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₆O₃ | |

| Structural Class | Triphenyl Lignan / Sesquineolignan | wikidata.orgwikidata.orgcenmed.comnih.gov |

| Structural Feature | Terphenyl backbone with hydroxyl and propenyl groups | wikipedia.org |

| Natural Sources | Illicium macranthum, Illicium dunnianum | wikidata.orgwikidata.orgthegoodscentscompany.comcenmed.comnih.gov |

| Systematic Name | (1,1':3',1''-terphenyl)-2,2'',4'-triol, 5,5',5''-tri-2-propenyl- | wikipedia.org |

Scope and Research Focus of the Outline

This article focuses exclusively on the chemical compound this compound from the perspective of natural product chemistry and chemical biology, adhering strictly to the provided outline. The scope is limited to introducing this compound within the context of lignans and neolignans, detailing its classification and distinct chemical structure, identifying its natural sources, and highlighting the general significance of its compound class in academic research. The research findings discussed are confined to those relevant to its chemical identity, origin, and classification.

Eigenschaften

CAS-Nummer |

123941-73-1 |

|---|---|

Molekularformel |

C27H26O3 |

Molekulargewicht |

398.5 g/mol |

IUPAC-Name |

2,4-bis(2-hydroxy-5-prop-2-enylphenyl)-6-prop-2-enylphenol |

InChI |

InChI=1S/C27H26O3/c1-4-7-18-10-12-25(28)22(14-18)21-16-20(9-6-3)27(30)24(17-21)23-15-19(8-5-2)11-13-26(23)29/h4-6,10-17,28-30H,1-3,7-9H2 |

InChI-Schlüssel |

CFWKXAWFAQXEAK-UHFFFAOYSA-N |

SMILES |

C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C(=C2)C3=C(C=CC(=C3)CC=C)O)O)CC=C |

Kanonische SMILES |

C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C(=C2)C3=C(C=CC(=C3)CC=C)O)O)CC=C |

Andere CAS-Nummern |

123941-73-1 |

Synonyme |

macranthol |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Methodologies of Macranthol

Botanical Sources and Distribution

Macranthol has been identified in several plant genera, with a notable presence in Illicium species.

Illicium Species as Primary Producers

Species belonging to the genus Illicium (Family: Schisandraceae) are recognized as primary sources of this compound. Specifically, Illicium dunnianum Tutch has been consistently reported as containing this compound. mdpi.comnih.govresearchgate.nettandfonline.comrsc.org Other Illicium species from which this compound has been isolated include Illicium macranthum A.C. Sm., Illicium majus, Illicium simonsii Maxim., and Illicium tsaii. cybertaxonomy.orgnaturalis.nlthieme-connect.comcjnmcpu.comresearchgate.netkib.ac.cn The genus Illicium has a disjunct distribution, found in southeastern North America, Mexico, the West Indies, and with a center of diversity in eastern Asia, extending from southern Japan to the Malay Peninsula. naturalis.nl

Table 1: Illicium Species Reporting this compound Occurrence

| Illicium Species | Reference |

| Illicium dunnianum | mdpi.comnih.govresearchgate.nettandfonline.comrsc.org |

| Illicium macranthum | cybertaxonomy.orgnaturalis.nlresearchgate.net |

| Illicium majus | cybertaxonomy.orgnaturalis.nlresearchgate.net |

| Illicium simonsii | cybertaxonomy.orgnaturalis.nlcjnmcpu.comkib.ac.cn |

| Illicium tsaii | thieme-connect.com |

| Illicium fargesii | ebi.ac.uk |

| Illicium verum | naturalproducts.net |

Other Genera Reporting this compound Occurrence (e.g., Garcinia spp.)

Beyond the Illicium genus, this compound has also been reported in species from other genera, including Garcinia. Garcinia cantleyana T.C. Whitmore is one such species where this compound has been isolated from the leaves and trunk bark. core.ac.ukscialert.netnih.govresearchgate.netresearchgate.netresearchgate.net The isolation of this compound in the Garcinia genus was noted as being reported for the first time in one study. core.ac.uk Garcinia hombroniana has also been mentioned as a source of this compound. psu.ac.th

Table 2: Other Genera Reporting this compound Occurrence

| Genus | Species | Reference |

| Garcinia | Garcinia cantleyana | core.ac.ukscialert.netnih.govresearchgate.netresearchgate.netresearchgate.net |

| Garcinia | Garcinia hombroniana | psu.ac.th |

Advanced Isolation and Purification Techniques from Natural Matrices

The isolation and purification of this compound from complex natural plant matrices typically involve a combination of extraction and chromatographic techniques, followed by spectroscopic methods for structural elucidation and purity assessment.

Chromatographic Strategies in this compound Isolation

Various chromatographic methods are employed to isolate this compound from crude plant extracts. These often include column chromatography using materials such as silica gel, ODS (Octadecylsilyl), and Sephadex LH-20. cjnmcpu.comkib.ac.cn Preparative HPLC (High-Performance Liquid Chromatography) is also utilized for final purification steps to obtain this compound in a highly pure form. cjnmcpu.com Extraction with solvents like ethanol is a common initial step in preparing crude extracts for chromatographic separation. kib.ac.cntandfonline.com

Biosynthesis of Macranthol

Proposed Biosynthetic Pathways of Macranthol

Proposed pathways for this compound biosynthesis primarily involve the oxidative coupling of phenylpropanoid units. Research suggests that this compound, along with other related neolignans like honokiol and simonsinol, can arise from a common precursor, chavicol. researchgate.netrsc.orgrsc.orgresearchgate.net

Oxidative Phenolic Coupling Mechanisms

Oxidative phenolic coupling is a key mechanism in the biosynthesis of many lignans and neolignans, including the proposed pathway for this compound. This process typically involves the enzymatic oxidation of phenolic monomers to generate reactive free radicals, which then undergo non-enzymatic coupling reactions. researchgate.net For this compound, this coupling is thought to involve chavicol units. researchgate.netrsc.orgrsc.orgresearchgate.net

The coupling can occur at different positions on the aromatic ring and the allyl side chain, leading to the diverse structures observed in neolignans. Studies on related neolignans like magnolol, which is a dimer of chavicol, have demonstrated that peroxidases can catalyze the phenolic oxidative coupling of allylphenol (chavicol) to form these structures. researchgate.net While direct enzymatic studies specifically on this compound biosynthesis are less detailed in the provided snippets, the principle of oxidative coupling of chavicol is a recurring theme in the proposed pathways for related Illicium-derived neolignans. researchgate.netrsc.orgrsc.orgresearchgate.netnottingham.ac.uk

Role of Key Precursors (e.g., Chavicol) in this compound Biosynthesis

Chavicol (p-allylphenol) is identified as a key precursor in the proposed biosynthesis of this compound and other Illicium-derived neolignans. researchgate.netrsc.orgrsc.orgresearchgate.netnottingham.ac.uk Chavicol is a natural phenylpropene biosynthesized via the phenylpropanoid pathway, originating from phenylalanine. wikipedia.orgwikipedia.org This pathway involves intermediates such as cinnamic acid, p-coumaric acid, and p-coumaryl alcohol. wikipedia.org Chavicol is formed from p-coumaryl alcohol through a process involving the cleavage of an esterified C9 hydroxyl group and NAD(P)H-dependent reduction. wikipedia.org

The proposed biosynthesis of this compound suggests that it is formed through the oxidative coupling of chavicol units. researchgate.netrsc.orgrsc.orgresearchgate.net Some proposals suggest this compound is a heterooligomer derived from chavicol and an additional phenolic precursor, followed by further oxidative coupling with chavicol. researchgate.netrsc.org However, alternative proposals suggest chavicol could be the sole precursor, undergoing ortho-para oxidative coupling to generate intermediates that then rearrange to form this compound. rsc.orgrsc.orgresearchgate.net

Enzymatic and Metabolic Transformations in this compound Production

While specific enzymes directly responsible for this compound synthesis are not explicitly detailed in the provided information, the involvement of enzymatic activity in the oxidative coupling of phenolic precursors is strongly implied by studies on related neolignans. Peroxidases, for instance, have been shown to catalyze the phenolic oxidative coupling of chavicol to produce magnolol. researchgate.net This suggests that similar enzymatic machinery, likely oxidoreductases, are involved in generating the phenoxy radicals necessary for the coupling reactions that lead to this compound.

The broader phenylpropanoid pathway, which produces chavicol, involves a series of enzymatic transformations starting from aromatic amino acids. wikipedia.orgwikipedia.org These enzymes catalyze reactions such as deamination, hydroxylation, and reduction to form the phenylpropene precursors. wikipedia.orgwikipedia.org

Metabolic transformations beyond the initial coupling may also be involved in shaping the final this compound structure. Proposed pathways include isomerization reactions, such as Cope rearrangements of putative biosynthetic dienone intermediates, which could lead to the formation of this compound from coupled chavicol units. researchgate.netrsc.orgrsc.orgresearchgate.net

Computational and Bioinspired Approaches to Elucidate Biosynthetic Intermediates

Computational and bioinspired approaches have been employed to investigate the plausible biosynthetic routes to Illicium-derived neolignans, including this compound. nottingham.ac.uknottingham.ac.ukresearchgate.net Computational analyses, such as those involving potential Cope rearrangements, have been used to support alternative biosynthesis proposals. researchgate.net These studies help in understanding the feasibility of proposed reaction steps and the stability of potential intermediates. researchgate.net

Bioinspired synthesis aims to mimic proposed natural biosynthetic pathways in the laboratory. nottingham.ac.uknottingham.ac.uk Studies involving biomimetic transformations of plausible hydroxydienone intermediates have been conducted to synthesize compounds like simonsinol, this compound, and honokiol. nottingham.ac.uk These approaches provide experimental support for the proposed biosynthetic logic and help to elucidate the likely intermediates involved in the natural process. nottingham.ac.uk For example, bioinspired approaches have explored oxidative 1,4-addition reactions and Cope rearrangements as potential steps in the formation of this compound from chavicol-derived intermediates. rsc.org

Computational studies, including molecular docking, are also used in related research to understand interactions between compounds and enzymes or receptors, which can indirectly inform biosynthetic possibilities by suggesting how precursors might interact with catalytic sites. figshare.comresearchgate.netacs.org

Chemical Synthesis and Derivatization Strategies of Macranthol and Analogs

Total Synthesis of Macranthol

The total synthesis of this compound has been achieved through various methodologies. rsc.orgescholarship.org

Historic and Contemporary Methodologies for this compound Total Synthesis

Early studies on this compound focused on its isolation and structural elucidation. jst.go.jp More contemporary approaches have centered on total synthesis, often employing bioinspired strategies that mimic proposed biosynthetic pathways. rsc.orgnottingham.ac.uk The first total syntheses of this compound, along with other Illicium-derived neolignans such as simonsol F, simonsinol, and fargenin, have been reported. rsc.orgescholarship.orgbohrium.com These syntheses often involve constructing the complex meta-terphenyl core structure. mdpi.comresearchgate.net

Key Synthetic Transformations and Reaction Mechanisms Employed (e.g., Phosphonium Ylide-Mediated Cascade Reactions)

Several key synthetic transformations are employed in the total synthesis of this compound and related neolignans. One notable strategy involves a phosphonium ylide-mediated cascade reaction. rsc.orgescholarship.orgresearchgate.net Phosphonium ylides are commonly used in the Wittig reaction to convert aldehydes and ketones into alkenes. wikipedia.orgpressbooks.pub This reaction typically involves the reaction of a phosphonium ylide with a carbonyl compound to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. wikipedia.orgpressbooks.pub While the specific cascade mechanism in this compound synthesis is complex, it leverages the reactivity of phosphonium ylides to construct key parts of the molecule. rsc.orgescholarship.org

Another approach to constructing the meta-terphenyl framework found in this compound involves the coupling of dihalobenzene derivatives with aryl metal nucleophiles or the use of open-chain precursors that undergo benzannulation reactions. researchgate.net Ring transformation reactions of pyrylium salts with α-sulfinylacetaldehydes have also been explored as a rapid synthesis method for chiral sulfoxide-functionalized meta-terphenyl derivatives, a scaffold present in this compound. researchgate.netpreprints.org

Design and Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives and analogs is undertaken to explore structure-activity relationships and identify compounds with potentially enhanced or altered biological properties. nottingham.ac.ukresearchgate.net

Structural Modifications for Chemical Biology Investigations (e.g., Esterification, Etherification, Halogenation)

Structural modifications of this compound and related sesquineolignans have been performed for chemical biology investigations. researchgate.netacs.org Common modification strategies include esterification, etherification, and halogenation. acs.org

Esterification: This involves the formation of ester linkages by reacting a carboxylic acid with an alcohol, often catalyzed by agents like carbodiimides and DMAP (Steglich esterification). nih.gov Esterification can alter the polarity and reactivity of this compound's hydroxyl groups, potentially influencing its interactions with biological targets. mdpi.com

Etherification: The formation of ether linkages can be achieved through various methods, including reactions of alcohols with alkenes or alkyl halides, or via alkoxymercuration. masterorganicchemistry.comyoutube.com Etherification of this compound's hydroxyl groups can also impact its physical and biological properties.

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) into organic molecules can significantly change their chemical and physiological characteristics. nih.gov Halogenation of aromatic compounds like this compound can be achieved through various methods, and late-stage halogenation protocols have been developed for complex molecules. nih.gov Halogenation can serve as a point of diversification for further cross-coupling reactions and can influence binding affinity to biological targets. nih.gov

Studies have reported the preparation of this compound derivatives through esterification, etherification, and halogenation reactions to investigate their activities. acs.org For example, seven dunnianol derivatives, a related triphenyl-sesquineolignan, were prepared via these methods. acs.org

Novel Synthetic Approaches for this compound Scaffolds (e.g., Natural Product Isomerization Reactions via Cope Rearrangements)

Novel synthetic approaches for constructing this compound scaffolds often draw inspiration from proposed biosynthetic pathways. rsc.orgnottingham.ac.uk Natural product isomerization reactions, particularly those proceeding through Cope rearrangements, have been implicated in the biosynthesis of this compound and related neolignans from precursors like chavicol. rsc.orgnottingham.ac.ukescholarship.orgresearchgate.netresearchgate.net

The Cope rearrangement is a escholarship.orgescholarship.org-sigmatropic rearrangement that involves the concerted reorganization of electrons in a 1,5-diene system through a cyclic transition state. masterorganicchemistry.com In the context of this compound synthesis and biosynthesis, Cope rearrangements of putative biosynthetic dienone intermediates are proposed to lead to the formation of this compound and other related compounds. rsc.orgescholarship.orgresearchgate.net Synthetic strategies mimicking these isomerization reactions can provide efficient routes to the this compound scaffold. rsc.orgnottingham.ac.uknottingham.ac.uk

Computational analysis has been used to study potential Cope rearrangements relevant to the synthesis of honokiol, simonsinol, and this compound, supporting the plausibility of these rearrangements in their formation. researchgate.net

Preclinical Pharmacological Investigations: Molecular and Cellular Mechanisms of Action

Neurobiological Modulatory Effects and Associated Molecular Pathways

Investigations have indicated that macranthol possesses neurobiological modulatory effects, primarily through interactions with key signaling pathways involved in neuronal function and inflammation. nih.govmdpi.commdpi.com

Regulation of Neuronal Proliferation and Development (e.g., Hippocampal Neurogenesis)

This compound has been shown to promote hippocampal neuronal proliferation in mice. nih.govnih.govjst.go.jp This effect on neurogenesis, the process by which new neurons are generated, is considered significant given the role of impaired neurogenesis in certain neurological disorders. nih.govfrontiersin.org Studies have explored the underlying molecular mechanisms driving this observed increase in neuronal development. nih.gov

Brain-Derived Neurotrophic Factor (BDNF) Signaling Pathway Modulation

A key mechanism identified in this compound's promotion of neuronal proliferation involves the modulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. nih.govnih.govmdpi.comnih.govfrontiersin.org BDNF is a neurotrophic factor crucial for neuronal survival, growth, differentiation, and synaptic plasticity. nih.govfrontiersin.orgfrontiersin.org Research suggests that this compound increases hippocampal BDNF expression. nih.govmdpi.com This upregulation of BDNF is considered, at least in part, responsible for this compound's effects. nih.govmdpi.com Chronic administration of this compound has been shown to increase BDNF levels in stressed mice. taylorandfrancis.com

TrkB Receptor Activation and Downstream Signaling (PI3K/Akt Pathway)

The neurotrophic effects of BDNF are primarily mediated through its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). nih.govfrontiersin.orgtaylorandfrancis.comdovepress.com this compound's influence on the BDNF pathway extends to the activation of the TrkB receptor. nih.govtaylorandfrancis.com Activation of TrkB triggers downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.govnih.govtaylorandfrancis.comfrontiersin.orgmdpi.com The PI3K/Akt pathway is a critical mediator of cell survival, growth, and proliferation. frontiersin.orgmdpi.com Studies have demonstrated that this compound's stimulatory effect on hippocampal BDNF and phosphorylated Akt levels can be attenuated by pharmacological inhibition of TrkB with agents like K252a. nih.gov This indicates that the this compound-mediated effects on neuronal proliferation and related processes are associated with the activation of the BDNF-TrkB and the downstream PI3K/Akt signaling pathway. nih.govfrontiersin.org

Here is a summary of the effects on BDNF and phosphorylated Akt levels:

| Treatment Group (Example Study) | Hippocampal BDNF Levels | Hippocampal Phospho-Akt Levels |

| Control | Baseline | Baseline |

| Stress Model | Decreased | Decreased |

| Stress Model + this compound | Increased | Increased |

| Stress Model + this compound + K252a (TrkB Inhibitor) | Attenuated Increase | Attenuated Increase |

Note: Data is representative of findings from studies investigating this compound's effects in stress models. Specific quantitative values may vary between studies. nih.govtaylorandfrancis.com

Anti-Neuroinflammatory Mechanisms

Beyond its effects on neurogenesis, this compound has also demonstrated anti-neuroinflammatory properties. nih.govmdpi.commdpi.comnih.gov Neuroinflammation, characterized by the activation of glial cells and the release of pro-inflammatory mediators, is implicated in the pathogenesis of various neurological disorders. nih.govmdpi.com this compound has been shown to attenuate neuroinflammation in preclinical models. nih.govmdpi.comnih.gov

Inhibition of Pro-Inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α)

A key aspect of this compound's anti-neuroinflammatory action is its ability to inhibit the expression of pro-inflammatory cytokines. mdpi.com Studies in lipopolysaccharide (LPS)-induced neuroinflammation models have shown that this compound pretreatment decreases the elevated levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in the prefrontal cortex and serum. nih.govmdpi.com

Here is a summary of the effects on pro-inflammatory cytokine levels:

| Treatment Group (Example Study) | Serum IL-1β Levels | Serum IL-6 Levels | Serum TNF-α Levels | Prefrontal Cortex IL-1β Levels | Prefrontal Cortex IL-6 Levels | Prefrontal Cortex TNF-α Levels |

| Control | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |

| LPS-induced | Elevated | Elevated | Elevated | Elevated | Elevated | Elevated |

| LPS-induced + this compound | Decreased | Decreased | Decreased | Decreased | Decreased | Decreased |

Note: Data is representative of findings from studies investigating this compound's effects in LPS-induced neuroinflammation models. Specific quantitative values may vary between studies. nih.govmdpi.com

Modulation of Microglial Activation (e.g., CD11b, Iba-1)

Microglia are the primary immune cells in the central nervous system, and their activation plays a crucial role in neuroinflammation. nih.govmdpi.com this compound has been reported to suppress microglia-related neuroinflammation. nih.gov While specific data on markers like CD11b and Iba-1 in relation to this compound's effect was mentioned in the context of study aims nih.gov, detailed research findings quantifying this modulation were not extensively available in the provided search results. However, the observed reduction in pro-inflammatory cytokines suggests an inhibitory effect on activated microglia, as these cells are a major source of such mediators during neuroinflammation. mdpi.com

This compound is a natural product that has been the subject of preclinical investigations into its pharmacological activities, including its impact on neurotransmitter systems, promotion of axonal growth, neuroprotection, and anticancer and antimicrobial properties.

Impact on Neurotransmitter Systems (e.g., Serotonergic Modulation)

Studies have indicated that this compound can influence neurotransmitter systems. Specifically, chronic treatment with this compound has been shown to attenuate the reduction of serotonergic neurotransmission in brain regions such as the frontal cortex and hippocampus in mice subjected to chronic unpredictable mild stress. nih.gov This suggests a potential role for this compound in modulating serotonin levels in stress-related conditions. The antidepressant-like effects observed with this compound may be mediated, at least in part, by the serotonergic and neuroendocrine systems. nih.gov

Promotion of Axonal Growth in Primary Cultured Neurons

Research suggests that this compound possesses the ability to promote axonal growth. Along with other compounds, this compound has been identified as promoting neurite process outgrowth and neuronal survival in vitro, exhibiting functions similar to those of neurotrophic factors. spandidos-publications.com Studies have demonstrated that this compound promotes hippocampal neuronal proliferation in mice via the BDNF-TrkB-PI3K/Akt signaling pathway. researchgate.netwindows.net The BDNF/TrkB signaling pathway is known to have neuroprotective effects. researchgate.net

Neuroprotective Activity in Cellular Injury Models (e.g., H₂O₂-induced OLN-93 cell injury)

This compound has demonstrated neuroprotective activity in cellular models. It was found to have neuroprotective activity at concentrations of 5–10 μM in rat cortical neurons cultured in DMEM/N2 medium. nih.govjst.go.jppharm.or.jp This suggests that this compound may offer protection to neurons under certain stress conditions.

In Vitro and Preclinical Anticancer Activities

This compound has shown cytotoxic effects against various cancer cell lines in preclinical studies.

Cytotoxicity against Specific Cancer Cell Lines (e.g., Breast, Ovarian, HeLa)

This compound has demonstrated significant cytotoxicity against several human cancer cell lines. These include breast cancer cell lines (MDA-MB-231, MCF-7), ovarian cancer cells (CaOV-3), and HeLa cancer cells. scialert.netcore.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.net

Mechanisms of Antiproliferative Activity (e.g., IC50 values in cellular assays)

The antiproliferative activity of this compound has been quantified through IC50 values in cellular assays. Studies have reported IC50 values for this compound against MDA-MB-231, MCF-7, CaOV-3, and HeLa cell lines ranging from 0.22 to 17.17 μg/mL. scialert.netresearchgate.netnih.govresearchgate.netresearchgate.net Another study specifically reported IC50 values of 4.17 μg/mL against MDA-MB-231, 3.70 μg/mL against MCF-7, 1.53 μg/mL against CaOV-3, and 2.53 μg/mL against HeLa cells. core.ac.uk

Here is a summary of reported IC50 values for this compound against specific cancer cell lines:

| Cancer Cell Line | IC50 (μg/mL) | Source |

| MDA-MB-231 (Breast Cancer) | 0.22 - 17.17 | scialert.netresearchgate.netnih.govresearchgate.netresearchgate.net |

| MDA-MB-231 (Breast Cancer) | 4.17 | core.ac.uk |

| MCF-7 (Breast Cancer) | 0.22 - 17.17 | scialert.netresearchgate.netnih.govresearchgate.netresearchgate.net |

| MCF-7 (Breast Cancer) | 3.70 | core.ac.uk |

| CaOV-3 (Ovarian Cancer) | 0.22 - 17.17 | scialert.netresearchgate.netnih.govresearchgate.netresearchgate.net |

| CaOV-3 (Ovarian Cancer) | 1.53 | core.ac.uk |

| HeLa (Cervical Cancer) | 0.22 - 17.17 | scialert.netresearchgate.netnih.govresearchgate.netresearchgate.net |

| HeLa (Cervical Cancer) | 2.53 | core.ac.uk |

| A549 (Non-small-cell lung cancer) | 9.46 - 15.07 μM | rsc.org |

| HCT116 (Human colon cancer) | 9.46 - 15.07 μM | rsc.org |

| HepG2 (Human hepatocellular carcinoma) | 9.46 - 15.07 μM | rsc.org |

Note: Some sources provide a range of IC50 values encompassing multiple compounds tested, including this compound. Specific IC50 values for this compound are cited where available.

Antimicrobial Activities

This compound has also exhibited antimicrobial properties. It has shown antibacterial activity, specifically against Staphylococcus aureus ATCC 335591, with a reported Minimum Inhibitory Concentration (MIC) value of 3.91 μg/mL. core.ac.uk Triphenyl-sesquineolignans, including this compound, from the Illicium genus possess antibacterial activity, and studies are ongoing to understand their spectrums, structure-activity relationships, and mechanisms. researchgate.netnih.govacs.org

Antimicrobial Activities

Antibacterial Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, MRSA)

Research indicates that this compound possesses antibacterial activity, particularly against Gram-positive bacteria, including Staphylococcus aureus and clinical strains of Methicillin-Resistant Staphylococcus aureus (MRSA). figshare.com A study investigating triphenyl-sesquineolignan analogues, including this compound (identified as compound 2), isolated from I. simonsii, demonstrated that these compounds exhibit antibacterial effects. figshare.com While specific minimum inhibitory concentration (MIC) values for this compound against S. aureus and MRSA were not explicitly detailed for compound 2 in the provided snippets, a related analogue, compound 6, showed potent activity against four Gram-positive bacteria (MICs = 1-2 µg/mL) and ten clinical MRSA strains (MICs = 2-8 µg/mL). figshare.com This suggests that this compound, as a member of this class of compounds, contributes to the observed antibacterial effects against these challenging bacterial strains. figshare.com

Mechanistic Insights into Antimicrobial Action

Mechanistic investigations into the antimicrobial action of triphenyl-sesquineolignan analogues, including this compound, suggest that their antibacterial effects may be mediated through the disruption of bacterial membranes. figshare.com Studies on a related analogue (compound 6) indicated that it killed bacterial strains by damaging their membranes. figshare.com While this mechanism was specifically reported for compound 6, it provides insight into the potential mode of action for this compound and similar triphenyl-sesquineolignans against Staphylococcus aureus and MRSA. figshare.com Disrupting the integrity of the bacterial cell membrane can lead to leakage of intracellular components and ultimately cell death.

Antioxidant Mechanisms

This compound has been shown to exhibit antioxidant properties, acting through various mechanisms to mitigate oxidative stress.

Modulation of Oxidative Stress Pathways

Additionally, this compound has been linked to the activation of the BDNF-TrkB-PI3K/Akt signaling pathway. This pathway is crucial for neuronal survival, growth, and function and is known to be affected by oxidative stress. Modulation of the PI3K/Akt pathway can influence cellular resilience to oxidative insults and contribute to protective effects against oxidative damage.

| Compound Name | Reported Effect on Cellular Oxidative Stress | Activity Against iNOS | Activity Against NF-κB |

| This compound | Decreased (40-65%) | Substantial Activity | Activity Shown |

Structure-activity Relationship Sar Studies of Macranthol and Its Derivatives

Influence of Hydroxyl and Propenyl Group Substitutions on Pharmacological Effects

The Macranthol structure is characterized by the presence of hydroxyl groups and propenyl chains as substituents on its terphenyl backbone. ossila.com These functional groups are known to play significant roles in the biological activities of many natural products, particularly phenolic compounds and neolignans. The presence of hydroxyl groups can contribute to activities such as antioxidant and anti-inflammatory effects, often through mechanisms involving radical scavenging or modulation of signaling pathways. ossila.com Propenyl groups can influence lipophilicity and provide sites for further chemical transformations or interactions with biological membranes and proteins.

Studies on related neolignans, such as honokiol and magnolol (biphenyl neolignans with similar hydroxyl and allyl/propenyl substitutions), have provided insights into the importance of these groups for neurotrophic activity. Research on honokiol, for example, suggests that specific hydroxyl and allyl (propenyl) groups are essential for its ability to promote neurite outgrowth. Given the structural similarities between this compound and these compounds, it is plausible that the position and presence of hydroxyl and propenyl groups on the this compound scaffold are critical determinants of its observed biological effects, including its neurotrophic and antidepressant-like properties.

More direct evidence comes from studies on dunnianol, a triphenyl-sesquineolignan structurally very similar to this compound. Evaluation of dunnianol derivatives prepared through modifications such as esterification, etherification, and halogenation has shown that these alterations can impact antibacterial activity. Specifically, a dunnianol derivative (compound 6) demonstrated enhanced antibacterial activity compared to the parent compound and other derivatives, indicating that modifications to the hydroxyl groups (involved in esterification and etherification) or the introduction of halogen atoms can significantly influence the pharmacological effects. This suggests that targeted modifications of the hydroxyl and propenyl groups on this compound could lead to derivatives with altered or improved biological activities.

Systematic Evaluation of Synthesized Analogs for Enhanced or Modified Bioactivities

The synthesis and biological evaluation of this compound and its analogs have been undertaken to explore their therapeutic potential, particularly in the context of neurotrophic activity. These systematic evaluations involve the preparation of modified derivatives and the assessment of their biological effects in various assay systems.

Studies have tested Illicium-derived neolignans, including this compound, as well as intermediates from their synthesis and purposefully modified derivatives, in SAR studies focusing on the promotion of axon growth in primary cultured mouse cortical neurons. This indicates a systematic approach to understanding how structural changes within this class of compounds, including modifications to the this compound structure, influence neurotrophic properties. While specific detailed comparative data for a large series of this compound analogs with quantified enhanced or modified bioactivities is not extensively detailed in the provided snippets, the research confirms that synthesized this compound analogs have been evaluated.

For example, in the evaluation of related Illicium-derived neolignans, some compounds structurally related to this compound have been shown to promote axonal growth. Although this compound itself has demonstrated various bioactivities such as antidepressant-like effects mediated by inhibiting neuroinflammation and potentially activating BDNF signaling, and has been evaluated for cytotoxicity (showing none in one study), the systematic comparison of its synthesized analogs to identify those with enhanced or modified activities requires detailed experimental data from dedicated SAR studies.

Advanced Analytical Methodologies for Macranthol Research

Chromatographic and Hyphenated Techniques for Macranthol Analysis in Complex Matrices

Chromatographic techniques are fundamental for separating this compound from other compounds present in complex samples, such as plant extracts or biological tissues. High Performance Liquid Chromatography (HPLC) is a widely used method that applies pressure to a liquid solvent containing the sample through a column packed with an adsorbent material. ucl.ac.uk The differential interaction of compounds with the adsorbent leads to their separation. ucl.ac.uk

Hyphenated techniques, which combine chromatographic separation with online detection methods, are particularly powerful for analyzing complex matrices. For instance, Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation capabilities of LC with the detection and identification power of mass spectrometry. mdpi.com This allows for the detection and identification of compounds based on their mass-to-charge ratio. LC-MS has been employed for the quantitative analysis of compounds in complex biological samples, such as brain tissues. mdpi.com

Another example of a hyphenated approach is the combination of different LC and ionization techniques with high-resolution accurate mass spectrometry (HRAM-MS) for comprehensive chemical characterization of complex matrices like tobacco smoke, which contains thousands of components. nih.govchromatographytoday.com This integrated approach maximizes the number of amenable compounds and strengthens the confidence in identification. nih.gov

While direct studies specifically detailing the application of these hyphenated techniques for this compound analysis in complex matrices are not extensively available in the provided search results, the general principles and applications described for similar natural products and complex samples are directly relevant. For example, HPLC coupled with mass spectrometry has been used for the analysis of other natural compounds. ebi.ac.uk

Spectrometric Quantification and Purity Analysis in Research Contexts

Spectrometric methods are crucial for the quantification and purity analysis of this compound in research settings. Ultraviolet-visible (UV-Vis) spectroscopy can be used to quantify compounds that absorb light in the UV-Vis range, provided a chromophore is present. Mass spectrometry (MS), especially when coupled with chromatography (LC-MS or GC-MS), provides highly specific detection and allows for the determination of molecular weight and fragmentation patterns, which are essential for identification and purity assessment. mdpi.com

Quantitative analysis using LC-MS involves establishing a correlation between the peak area of the analyte (this compound) in the chromatogram and its concentration. Good linearity between the peak area ratio and concentration is indicative of a reliable quantitative method. mdpi.com Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry, are also used to elucidate the structure and confirm the purity of isolated compounds like this compound by comparing experimental data with literature values. researchgate.net

For instance, the purity of isolated cells in biological research, which might be used in studies involving this compound, can be determined using techniques like fluorescence microscopy with specific markers and subsequent quantitative analysis of positive cells. nih.gov While this example pertains to cell purity, the underlying principle of using spectroscopic signals for quantification and purity assessment is applicable to chemical compounds as well.

Application of Computational Chemistry in this compound Research

Computational chemistry plays an increasingly important role in understanding the properties, reactivity, and potential biological interactions of chemical compounds like this compound. These methods offer cost-effective and time-efficient ways to complement experimental studies. nih.gov

Density Functional Theory (DFT) Calculations for Structural and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical computational method widely used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comresearchgate.netscirp.org DFT calculations can predict molecular energies, structures, vibrational frequencies, and thermochemical properties. scirp.org This is valuable for understanding the stable conformations of this compound and how its structure relates to its properties.

DFT can also be used to analyze chemical reactivity by calculating descriptors such as the Fukui function, local softness, and the dual descriptor, which provide insights into the sites most likely to participate in electrophilic or nucleophilic reactions. nih.gov These calculations can help explain reaction mechanisms and predict reaction pathways. nih.govresearchgate.net For example, DFT calculations have been used to study isomerization processes, which are relevant to the potential biosynthesis or transformation of this compound. rsc.org

In the context of this compound, DFT calculations could provide detailed information about the electron distribution within the molecule, the relative stability of different conformers, and the potential reactivity of its functional groups (hydroxyl and propenyl). While specific DFT studies on this compound's reactivity were not prominently featured in the search results, the application of DFT to analyze the structural and electronic properties of related m-terphenyl compounds and other natural products highlights its relevance. mdpi.comresearchgate.netrsc.org

Molecular Modeling and Docking Studies for Target Interaction Prediction

Molecular modeling and docking studies are computational techniques used to predict how a small molecule, like this compound, might interact with a larger biological target, such as a protein. ekb.egmdpi.com Molecular docking explores the possible binding orientations (poses) of a ligand within the binding site of a macromolecular target and estimates the binding affinity. mdpi.com This is crucial for understanding potential drug-target interactions. nih.govnih.gov

These studies are particularly useful in the initial stages of drug discovery to identify potential targets and predict binding modes. nih.govnih.govresearchgate.net Molecular modeling can also be used to design novel compounds with improved binding properties based on the interactions observed in docking simulations. mdpi.com

While direct molecular docking studies specifically with this compound were not found in the provided search results, the methodology is widely applied to natural products and other small molecules to predict interactions with various protein targets, including enzymes and receptors. ekb.egfrontiersin.orgnih.govchemrxiv.org Given the reported biological activities of this compound, such as its potential to promote hippocampal neuronal proliferation and its effects on neuroinflammation, molecular docking could be used to investigate its potential interactions with proteins involved in these pathways, such as components of the BDNF-TrkB signaling pathway or inflammatory enzymes like COX-2. mdpi.comnih.govresearchgate.net

Computational methods for predicting drug-target interactions can be broadly classified into ligand-based, target-based (including molecular docking), and target-ligand-based approaches. nih.gov The choice of method depends on the available information about the target protein and known ligands. nih.gov Recent advancements, including the integration of machine learning and AI with molecular docking and dynamics simulations, are enhancing the accuracy of predicting protein-ligand interactions. lifechemicals.com

Future Research Directions and Potential Applications in Chemical Biology and Drug Discovery

Elucidation of Novel Molecular Targets and Signaling Pathways

Understanding the specific molecular targets and signaling pathways modulated by macranthol is a critical area for future research. Studies have already indicated its interaction with the BDNF-TrkB-PI3K/Akt signaling pathway, which is involved in neuronal development and has implications in depressive-like behaviors. mdpi.commdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgdovepress.comfrontiersin.org Further research is needed to fully elucidate the breadth of its interactions within this pathway and identify other potential downstream or parallel signaling cascades. Additionally, this compound has shown activity against NF-κB and iNOS, suggesting involvement in inflammatory pathways. thieme-connect.com Identifying the precise proteins and molecules this compound binds to or modulates will be crucial for defining its therapeutic utility and minimizing off-target effects. Advanced techniques such as proteomic profiling, target deconvolution studies, and activity-based protein profiling could be employed to identify novel molecular targets.

Development of this compound as a Chemical Probe for Biological Systems

This compound's observed biological activities make it a potential candidate for development as a chemical probe. universiteitleiden.nlmdpi.com Chemical probes are valuable tools for interrogating biological processes and validating potential drug targets. Future research could focus on synthesizing modified versions of this compound with enhanced specificity or incorporating tags (e.g., fluorescent or affinity tags) to track its distribution, binding partners, and cellular localization. universiteitleiden.nl Such probes could be instrumental in dissecting the complexities of the BDNF-TrkB pathway, neuroinflammatory processes, or other biological systems where this compound shows activity. nih.govthieme-connect.commdpi.com Optimizing its properties for cell permeability and metabolic stability would be essential for its utility as a probe in live cell or in vivo studies.

Exploration of Synergistic Effects with Other Bioactive Compounds

Investigating the potential synergistic effects of this compound with other bioactive compounds is another important research direction. Given that natural products often exhibit enhanced activity in combination, exploring co-administration or combination therapies involving this compound could lead to improved therapeutic outcomes or allow for lower doses of individual compounds, potentially reducing toxicity. nih.govresearchgate.net Research could focus on combining this compound with known antidepressants, anti-inflammatory agents, or neuroprotective compounds to assess synergistic effects in relevant preclinical models. nih.govmdpi.com High-throughput screening of this compound in combination with libraries of known bioactive molecules could help identify beneficial interactions.

Application of Biosynthetic Pathways for Engineered Production

Understanding and manipulating the biosynthetic pathway of this compound could enable its engineered production, offering a sustainable and potentially more cost-effective source compared to extraction from natural sources. bohrium.comworktribe.com Future research could involve identifying the enzymes and genes responsible for this compound biosynthesis in plants like Illicium dunnianum or Illicium tsaii. nih.govthieme-connect.com This knowledge could then be applied to engineer microbial hosts or other expression systems for the heterologous production of this compound or its precursors. bohrium.com Pathway engineering could also allow for the production of this compound analogs with potentially improved pharmacological properties.

Advanced Preclinical Models for Mechanistic Deconvolution

Utilizing advanced preclinical models is crucial for a deeper mechanistic deconvolution of this compound's biological effects. While studies in LPS-induced mice have provided insights into its anti-inflammatory and antidepressant-like effects, employing more complex and disease-relevant models is necessary. nih.govmdpi.comresearchgate.netwjgnet.com Future research could utilize models that better mimic chronic conditions, such as chronic unpredictable mild stress (CUMS) models for depression or models of neurodegenerative diseases where neuroinflammation plays a significant role. mdpi.comfrontiersin.orgfrontiersin.orgwjgnet.com Organoids, induced pluripotent stem cell (iPSC)-derived neurons, and co-culture systems could provide more physiologically relevant platforms for studying this compound's effects at the cellular and circuit level. universiteitleiden.nl These models, combined with techniques like optogenetics, chemogenetics, and advanced imaging, can help dissect the intricate mechanisms underlying this compound's actions and validate potential therapeutic targets in vivo. universiteitleiden.nl

Q & A

Q. What strategies optimize this compound’s solubility for in vitro assays without altering bioactivity?

- Methodological Answer : Solubility parameters (1.51e-01 mg/mL in aqueous buffers ) can be improved using co-solvents like DMSO (<0.1% final concentration) or β-cyclodextrin encapsulation. Validate bioactivity retention via dose-response curves in cell cultures (e.g., BV-2 microglial cells ).

Q. How do synthetic and natural this compound compare in structural and functional assays?

- Methodological Answer : Compare ¹³C NMR δ values in CDCl₃ (e.g., synthetic vs. natural this compound show <0.1 ppm deviation ). Bioequivalence testing in LPS-challenged mice (comparing ED₅₀ values) and crystallography (XRD) can resolve minor conformational differences .

Q. What experimental controls are critical when studying this compound’s dual role in neuroprotection and oxidative stress?

- Methodological Answer : Include ROS scavengers (e.g., NAC) to isolate this compound-specific effects. Use dual-reporter assays (e.g., luciferase for NF-κB and Nrf2 pathways) to track antioxidant vs. anti-inflammatory activity. Validate via glutathione (GSH) levels and SOD activity in brain homogenates .

Q. How can researchers address low bioavailability (0.55 ) in preclinical studies?

- Methodological Answer : Employ pharmacokinetic enhancers (e.g., piperine for CYP450 inhibition) or nanoparticle delivery systems. Measure plasma half-life via LC-MS/MS and correlate with tissue distribution (e.g., brain-to-plasma ratio) .

Data Analysis & Contradiction Management

Q. What statistical approaches reconcile variability in this compound’s dose-response curves across studies?

Q. How should researchers validate conflicting IR/NMR data from different solvents (e.g., CDCl₃ vs. DMSO)?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO downfield shifts for -OH groups ) require correction via reference standards (e.g., TMS). Use computational tools (Gaussian DFT) to simulate solvent effects and compare with empirical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.